molecular formula C13H16ClNO B14623253 N-[3-(furan-2-yl)propyl]aniline;hydrochloride CAS No. 57696-81-8

N-[3-(furan-2-yl)propyl]aniline;hydrochloride

Katalognummer: B14623253
CAS-Nummer: 57696-81-8
Molekulargewicht: 237.72 g/mol
InChI-Schlüssel: FQASDQRGQJRYRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-(furan-2-yl)propyl]aniline;hydrochloride is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring structure containing one oxygen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(furan-2-yl)propyl]aniline;hydrochloride typically involves the reaction of 3-(furan-2-yl)propylamine with aniline in the presence of hydrochloric acid. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

    Catalysts: Acid catalysts like hydrochloric acid are used to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Analyse Chemischer Reaktionen

Types of Reactions

N-[3-(furan-2-yl)propyl]aniline;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The compound can be reduced to form dihydrofuran derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate or chromium trioxide.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions include substituted furans, dihydrofuran derivatives, and various aromatic substitution products.

Wissenschaftliche Forschungsanwendungen

N-[3-(furan-2-yl)propyl]aniline;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[3-(furan-2-yl)propyl]aniline;hydrochloride involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, potentially leading to the modulation of enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-[3-(furan-2-yl)propyl]aniline
  • N-[3-(furan-2-yl)propyl]amine
  • 3-(furan-2-yl)propylamine

Uniqueness

N-[3-(furan-2-yl)propyl]aniline;hydrochloride is unique due to its specific combination of the furan ring and aniline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

57696-81-8

Molekularformel

C13H16ClNO

Molekulargewicht

237.72 g/mol

IUPAC-Name

N-[3-(furan-2-yl)propyl]aniline;hydrochloride

InChI

InChI=1S/C13H15NO.ClH/c1-2-6-12(7-3-1)14-10-4-8-13-9-5-11-15-13;/h1-3,5-7,9,11,14H,4,8,10H2;1H

InChI-Schlüssel

FQASDQRGQJRYRG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NCCCC2=CC=CO2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.